1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Description
1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 3,5-dimethoxyphenyl group at the N(1) position. highlights its use in synthesizing ethanoanthracene derivatives, where it contributes to luminescent materials through conjugation with anthracene frameworks .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-9-5-8(6-10(7-9)17-2)13-11(14)3-4-12(13)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMOUHRAYRRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C=CC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259320 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67154-43-2 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67154-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of N-(3,5-Dimethoxyphenyl)maleamic Acid
A solution of 3,5-dimethoxyaniline (1.0 equiv, 1.53 g, 10 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to stirred maleic anhydride (1.0 equiv, 0.98 g, 10 mmol) in the same solvent at 0°C. The reaction mixture is stirred for 1 hour, during which the intermediate maleamic acid precipitates as a white solid. Filtration and drying under vacuum afford the crude product, which is used directly in the next step without purification.
Step 2: Cyclodehydration to Maleimide
The maleamic acid intermediate is suspended in acetic anhydride (15 mL) with sodium acetate (0.5 equiv, 0.41 g, 5 mmol) and heated at 120°C for 30 minutes. The reaction is quenched by pouring into ice-water (100 mL), and the resulting precipitate is collected by filtration. Recrystallization from ethanol/water (3:1 v/v) yields pure 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione as a pale-yellow crystalline solid (68–72% yield).
Table 1. Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 80–140 | 120 | Maximizes cyclization |
| Sodium Acetate (equiv) | 0.3–1.0 | 0.5 | Balances acidity |
| Reaction Time (min) | 15–60 | 30 | Completes reaction |
Alternative Method: Mitsunobu Reaction for Functionalized Derivatives
While less common for aryl-substituted maleimides, the Mitsunobu reaction has been employed to synthesize N-alkylmaleimides. For 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione, this method is less efficient due to competing side reactions but may be applicable for introducing additional functional groups.
Reaction Protocol
A mixture of maleimide (1.0 equiv), 3,5-dimethoxybenzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF (20 mL) is stirred at room temperature for 24 hours. After purification by column chromatography (hexane/ethyl acetate, 4:1), the product is isolated in 35–40% yield.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum (KBr) exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.21 (t, J = 2.2 Hz, 1H, aromatic H-4)
- δ 6.58 (d, J = 2.2 Hz, 2H, aromatic H-2/H-6)
- δ 6.45 (s, 2H, maleimide H-3/H-4)
- δ 3.83 (s, 6H, OCH₃).
¹³C NMR (100 MHz, CDCl₃):
- δ 170.1 (C=O, maleimide)
- δ 161.2 (C-O, methoxy)
- δ 135.6 (aromatic C-1)
- δ 107.4 (aromatic C-2/C-6)
- δ 98.3 (aromatic C-4).
Table 2. Comparative Spectral Data
| Technique | Key Peaks | Assignment | Reference |
|---|---|---|---|
| IR | 1778, 1705 cm⁻¹ | Maleimide carbonyls | |
| ¹H NMR | δ 3.83 (s) | Methoxy protons | |
| ¹³C NMR | δ 170.1 | Carbonyl carbons |
Mechanistic Insights
The cyclization step proceeds via nucleophilic attack of the aniline nitrogen on maleic anhydride, forming a maleamic acid intermediate. Acetic anhydride facilitates intramolecular cyclization by activating the carbonyl group, while sodium acetate mitigates excessive acidity that could lead to hydrolysis. Computational studies suggest that the electron-donating methoxy groups stabilize the transition state through resonance effects, enhancing reaction efficiency.
Challenges and Practical Considerations
- Purity Concerns: Residual acetic anhydride must be thoroughly removed during workup to prevent acetylation of the methoxy groups.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures for cyclization.
- Scale-Up Limitations: Batch reactions >10 mmol exhibit reduced yields (55–60%) due to exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted pyrrole derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Properties of Selected Pyrrole-2,5-dione Derivatives
Physicochemical and Spectroscopic Properties
- Melting Points : Methoxy groups generally enhance thermal stability due to increased molecular symmetry and intermolecular interactions. The 3,5-dimethoxy derivative (268–271°C) has a higher melting point than analogues with single methoxy or chloro substituents .
- NMR Spectroscopy : indicates that electron-donating groups (e.g., methoxy) deshield adjacent protons, leading to distinct $ ^1H $-NMR shifts. For example, the 3,5-dimethoxy substituent in compound 16j shows aromatic proton signals at δ 6.5–7.0 ppm, whereas chloro-substituted analogues exhibit downfield shifts due to electron withdrawal .
Biological Activity
1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring with two methoxy groups attached to the phenyl moiety. Its molecular formula is C12H13N1O4, and it has a molecular weight of approximately 233.24 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-diones exhibit significant antitumor properties. For instance, compounds structurally similar to 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione have been identified as potential tyrosine kinase inhibitors , which are crucial in cancer therapy due to their role in cell signaling pathways associated with tumor growth and proliferation .
In a study assessing various pyrrole derivatives, it was found that modifications in side groups significantly affect their binding stability and biological activity against cancer cell lines. In particular, one derivative demonstrated an ability to inhibit the growth of colon cancer cell lines with a GI50 value in the low nanomolar range .
Anti-inflammatory Properties
Pyrrole-2,5-dione derivatives also exhibit anti-inflammatory effects. A study showed that certain derivatives could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. Specifically, one compound demonstrated effective inhibition of lipid accumulation in macrophages and reduced secretion of inflammatory markers such as TNF-α and ROS .
The mechanisms underlying the biological activities of 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione are multifaceted:
- Tyrosine Kinase Inhibition : This compound may inhibit tyrosine kinases involved in cancer progression by binding to their ATP-binding sites .
- Cholesterol Absorption Inhibition : Similar compounds have shown promise as cholesterol absorption inhibitors, which could be beneficial in managing atherosclerosis .
- Interaction with Lipid Membranes : Studies suggest that these compounds can alter membrane dynamics, potentially leading to increased permeability or disruption of lipid packing in cellular membranes .
Case Study 1: Antitumor Efficacy
A series of experiments were conducted on 4-amino-3-chloro-1H-pyrrole-2,5-diones where one derivative exhibited potent antitumor activity against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with growth factor receptors such as EGFR and VEGFR2 .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that specific pyrrole derivatives could significantly reduce lipid accumulation in macrophages. The most active compound inhibited the secretion of LDH (lactate dehydrogenase) and MDA (malondialdehyde), indicating reduced cellular damage and inflammation .
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Contains amino group | Anti-cancer activity |
| 3-Chloro-N-aryl pyrrolidine-2,5-diones | Variations in aryl substituents | Inhibitory activity against carbonic anhydrase |
| 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione | Similar phenyl structure but lacks chlorine | Explored for different biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
